Home > Products > Screening Compounds P75069 > 2-Butyl-1-({4-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-1,3-benzodiazole
2-Butyl-1-({4-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-1,3-benzodiazole - 133052-87-6

2-Butyl-1-({4-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-1,3-benzodiazole

Catalog Number: EVT-2785133
CAS Number: 133052-87-6
Molecular Formula: C25H24N6
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole, often referred to by its developmental code name CV-11194, is a synthetically derived molecule classified as a benzimidazole derivative. It is best known for its potent and long-acting angiotensin II (AII) receptor antagonistic activity. [] This compound exhibits high selectivity for the AT1 subtype of angiotensin II receptors. [] It serves as a valuable research tool for studying the renin-angiotensin system, particularly in the context of cardiovascular diseases like hypertension. []

Synthesis Analysis

The synthesis of 2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole involves a multi-step process with several key intermediates. One efficient synthetic route starts with the preparation of 3-amino-2-[[(biphenyl-4-yl)methyl]amino]benzoate. This intermediate is crucial for constructing the benzimidazole core structure. [] Subsequent reactions involve attaching the 2-butyl substituent to the benzimidazole ring and introducing the biphenyltetrazole moiety. Various synthetic approaches have been explored, including the use of trityl protecting groups for the tetrazole ring. [] Further details on the optimized synthesis of CV-11194 and related benzimidazole derivatives can be found in research publications, particularly those focusing on non-peptide angiotensin II receptor antagonists. []

Molecular Structure Analysis

2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole is characterized by a central benzimidazole ring system. A butyl group is attached to the 2-position of the benzimidazole ring. At the 1-position, a biphenylmethyl substituent is present. Notably, a tetrazole ring is linked to the 2' position of the biphenyl moiety. [] This specific arrangement of functional groups contributes to the molecule's high binding affinity for the AT1 receptor. The three-dimensional structure of CV-11194 has been determined using X-ray diffraction, providing valuable insights into its spatial conformation. []

Chemical Reactions Analysis

2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole can undergo various chemical reactions. The tetrazole ring, for example, can be selectively protected using trityl groups. [] This protection strategy is often employed during the synthesis of CV-11194 to prevent unwanted side reactions. [] Further research on the reactivity and chemical transformations of this compound might focus on developing novel derivatives with enhanced pharmacological properties or exploring its interactions with specific biological targets.

Mechanism of Action

2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole acts as a competitive antagonist at the angiotensin II type 1 (AT1) receptor. [] This means that it binds to the AT1 receptor, preventing angiotensin II from binding and exerting its biological effects. [, ] Angiotensin II is a hormone that plays a crucial role in regulating blood pressure and electrolyte balance. By blocking the AT1 receptor, CV-11194 inhibits the vasoconstrictor and aldosterone-releasing effects of angiotensin II, ultimately leading to a reduction in blood pressure. [, ]

Applications
  • Angiotensin II Receptor Antagonism: It serves as a potent and selective AT1 receptor antagonist, aiding in understanding the physiological and pathological roles of angiotensin II. [, ]
  • Hypertension Research: It provides a model for studying AT1 receptor blockade as a therapeutic strategy for managing hypertension. [, ]
  • Drug Development: It has served as a lead compound in the development of newer, more potent AT1 receptor antagonists with improved pharmacological profiles. [, ]
Future Directions
  • Structure-Activity Relationship Studies: Investigate how modifying specific functional groups impacts its potency, selectivity, and duration of action. []

Losartan

Compound Description: Losartan, chemically known as 2-n-butyl-4-chloro-5-hydroxymethyl-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole, potassium salt, is a well-known angiotensin II receptor antagonist. It is used clinically for the treatment of hypertension. Losartan exhibits its antihypertensive effect by selectively blocking the binding of angiotensin II to the type 1 angiotensin II receptor (AT1). This action leads to a reduction in blood pressure by inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. [] Losartan is known to undergo metabolic conversion in vivo, primarily by cytochrome P450 enzymes, to its active metabolite, EXP3174. [] Losartan has been reported to have a SUA-lowering effect, unlike some other ARBs. []

Relevance: Losartan shares a significant structural similarity with 2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole. Both compounds contain a biphenyltetrazole moiety connected to an imidazole ring via a methylene bridge. The primary structural difference lies in the substituents on the imidazole ring. This close structural resemblance makes losartan a relevant compound for comparison and understanding the structure-activity relationship of angiotensin II receptor antagonists. [, ]

EXP3174

Compound Description: EXP3174, chemically known as 2-n-butyl-4-chloro-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole-5-carboxylic acid, is the major active metabolite of losartan. [] It acts as a selective and noncompetitive antagonist of the angiotensin II receptor, specifically targeting the AT1 subtype. [] EXP3174 exhibits potent antihypertensive activity and is believed to contribute significantly to the overall therapeutic effect observed with losartan administration. [] Unlike losartan, EXP3174 does not demonstrate a SUA-lowering effect. []

Relevance: EXP3174 is structurally very similar to 2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole, sharing the core biphenyltetrazole and imidazole rings linked by a methylene bridge. The main distinction resides in the substituents on the imidazole moiety. Studying EXP3174 provides valuable insights into the impact of structural modifications on the pharmacological activity and metabolic profile of this class of angiotensin II receptor antagonists. []

2-Butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11194)

Compound Description: CV-11194 is a potent and long-acting angiotensin II receptor antagonist. [] It demonstrates high affinity for the AT1 receptor and effectively inhibits the pressor response induced by angiotensin II. [] The compound has shown promising results in preclinical studies as a potential therapeutic agent for hypertension. []

Relevance: CV-11194 is structurally analogous to 2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole, with both molecules containing a 2-butylbenzimidazole core and a biphenyltetrazole moiety. The only structural difference is the point of attachment of the biphenyltetrazole group to the benzimidazole. This subtle difference highlights the importance of the specific position of substituents in influencing the pharmacological activity of this class of compounds. []

2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974)

Compound Description: CV-11974 is another potent and long-acting angiotensin II receptor antagonist in the same class as CV-11194. [] It exhibits high affinity for the AT1 receptor, inhibiting the binding of angiotensin II and its subsequent effects. [] CV-11974 shows promise as a potential therapeutic for hypertension and other cardiovascular conditions. []

Relevance: Similar to CV-11194, CV-11974 bears a close structural resemblance to 2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole. The core structure remains consistent, with the only variation being the substituent at the 2-position of the benzimidazole ring (ethoxy in CV-11974 versus butyl in the target). This comparison underscores the significance of even minor structural variations in modulating the pharmacological profile within this class of compounds. []

(+/-)-1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate (TCV-116)

Compound Description: TCV-116 is a prodrug of CV-11974, designed to enhance oral bioavailability. [] It is metabolized in vivo to release the active compound, CV-11974, which exerts its pharmacological effects by antagonizing the AT1 receptor. [] TCV-116 represents a promising approach to improving the pharmacokinetic properties of angiotensin II receptor antagonists. []

Relevance: TCV-116 exemplifies a prodrug strategy applied to compounds like CV-11974, which shares a significant structural similarity with 2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole. Understanding the structure-activity relationship and prodrug approaches employed for TCV-116 provides valuable information for the potential optimization and development of novel angiotensin II receptor antagonists based on the 2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole scaffold. []

Compound Description: Telmisartan is classified as an angiotensin II receptor blocker (ARB). It works by selectively blocking the angiotensin II type 1 receptor (AT1), which is responsible for mediating the vasoconstrictive and aldosterone-secreting effects of angiotensin II. [] Telmisartan has been reported to have a SUA-lowering effect at higher concentrations, unlike candesartan. []

Relevance: Telmisartan and 2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole are both nonpeptide antagonists of the angiotensin II receptor. Although they have distinct core structures, they share the common feature of incorporating a biphenyltetrazole moiety, which is essential for their interaction with the AT1 receptor. This shared pharmacophore highlights the importance of this structural motif in the design and development of effective angiotensin II receptor antagonists. [, ]

Properties

CAS Number

133052-87-6

Product Name

2-Butyl-1-({4-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-1,3-benzodiazole

IUPAC Name

2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole

Molecular Formula

C25H24N6

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C25H24N6/c1-2-3-12-24-26-22-10-6-7-11-23(22)31(24)17-18-13-15-19(16-14-18)20-8-4-5-9-21(20)25-27-29-30-28-25/h4-11,13-16H,2-3,12,17H2,1H3,(H,27,28,29,30)

InChI Key

IFVAHIKNRDQTNV-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Solubility

not available

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.